1-(2,6-dibromophenyl)-1H-pyrrole
Description
Significance of Pyrrole (B145914) Heterocycles in Contemporary Chemical Research
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically and technologically important molecules. Its presence is widespread in nature, forming the core of essential biomolecules such as heme, chlorophyll, and vitamin B12. ijarsct.co.inresearchgate.net This prevalence in biological systems underscores the inherent stability and versatile reactivity of the pyrrole ring, making it a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comresearchgate.net
The significance of pyrrole heterocycles in contemporary research extends far beyond their natural occurrences. They are integral components in the development of new pharmaceuticals, with pyrrole derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net Furthermore, the unique electronic properties of the pyrrole ring have led to its incorporation into advanced functional materials, such as conductive polymers and organic light-emitting diodes (OLEDs). researchgate.netdiva-portal.org The ability to readily functionalize the pyrrole ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a versatile building block in the synthesis of complex organic molecules and materials. researchgate.netbohrium.com
The Unique Role of N-Substituted Pyrroles in Organic Synthesis and Functional Materials
In organic synthesis, N-substituted pyrroles serve as versatile intermediates. The nature of the N-substituent can direct the regioselectivity of further reactions on the pyrrole ring and can be chosen to be a temporary protecting group or a permanent functional handle. scirp.org For instance, the introduction of an aryl group on the nitrogen, as seen in N-arylpyrroles, can lead to the synthesis of complex fused heterocyclic systems through intramolecular cyclization reactions. rsc.orgresearchgate.net
The role of N-substituted pyrroles is particularly prominent in the field of functional materials. The ability to introduce a wide variety of substituents onto the nitrogen atom allows for the systematic modification of the electronic and photophysical properties of the resulting polymers. diva-portal.org This tunability is critical for the development of materials for organic electronics, where properties like conductivity, bandgap, and charge transport are paramount. lookchem.com N-substitution provides a powerful tool for molecular engineering, enabling the design of bespoke materials for applications ranging from sensors and catalysts to components of solar cells and other optoelectronic devices. researchgate.netscielo.br
Contextualizing 1-(2,6-Dibromophenyl)-1H-Pyrrole within Halogenated Aromatic Systems
This compound is a specific N-substituted pyrrole that also belongs to the broader class of halogenated aromatic systems. The presence of two bromine atoms on the phenyl ring introduces distinct chemical properties and reactivity patterns that are characteristic of this class of compounds.
Halogenated aromatic compounds are widely utilized in organic synthesis due to the unique reactivity imparted by the halogen substituents. The carbon-halogen bond can participate in a variety of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools for the construction of complex organic molecules. In the case of This compound , the two bromine atoms serve as reactive handles, offering the potential for sequential or double functionalization of the phenyl ring.
The steric bulk of the two bromine atoms in the ortho positions of the phenyl ring in This compound also plays a significant role in its chemistry. This steric hindrance can influence the conformation of the molecule and the accessibility of the reactive sites, potentially leading to unique selectivity in chemical transformations. For instance, this steric crowding can be exploited to control the regioselectivity of reactions on the pyrrole ring or to create sterically encumbered environments in the resulting products.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dibromophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHJVXKRFBSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. rsc.orgacs.orgrsc.org For 1-(2,6-dibromophenyl)-1H-pyrrole, HRMS provides an exact mass measurement, which is then compared to the calculated mass for the proposed formula, C₁₀H₇Br₂N. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of the intact molecule, typically as a protonated species [M+H]⁺. acs.orgbeilstein-journals.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. While specific fragmentation data for this compound is not detailed in the provided results, a general approach would involve the cleavage of the phenyl-pyrrole bond and the loss of bromine atoms, with the resulting fragment ions being indicative of the compound's structure.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts to aid in identification. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 299.90181 | 143.8 |
| [M+Na]⁺ | 321.88375 | 155.9 |
| [M-H]⁻ | 297.88725 | 152.5 |
| [M+NH₄]⁺ | 316.92835 | 163.7 |
| [M+K]⁺ | 337.85769 | 141.0 |
| [M+H-H₂O]⁺ | 281.89179 | 152.2 |
| [M+HCOO]⁻ | 343.89273 | 161.3 |
| [M+CH₃COO]⁻ | 357.90838 | 158.7 |
| [M+Na-2H]⁻ | 319.86920 | 150.7 |
| [M]⁺ | 298.89398 | 177.9 |
| [M]⁻ | 298.89508 | 177.9 |
This table is based on predicted data and serves as an illustrative example of the type of information generated.
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Assignment
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within a molecule. iaea.orge-bookshelf.de
Correlational NMR Techniques (e.g., COSY, HSQC, HMBC)
Correlation Spectroscopy (COSY): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. d-nb.infoepfl.ch For this compound, COSY would show correlations between the adjacent protons on the pyrrole (B145914) ring and between the protons on the dibromophenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. epfl.chustc.edu.cn This allows for the direct assignment of carbon atoms that bear protons. For instance, the signals of the pyrrole and phenyl protons would show cross-peaks with their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range couplings between protons and carbons (typically over two to four bonds). d-nb.infoepfl.ch This is crucial for connecting different parts of the molecule and for assigning quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC would show correlations between the pyrrole protons and the carbons of the phenyl ring, and vice versa, confirming the N-phenyl linkage. It would also be instrumental in assigning the quaternary carbons of the dibromophenyl ring.
Table 2: Illustrative ¹H and ¹³C NMR Data for a Substituted Phenylpyrrole Derivative clockss.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrrole H-4 | 6.53 (d) | 106.6 | C-2, C-5 |
| Phenyl H-4'' | 7.41 (dd) | 127.0 | C-2'', C-6'' |
| Phenyl H-5'' | 7.22 (t) | 128.1 | C-3'', C-1'' |
| Phenyl H-6'' | 7.25 (dd) | 129.5 | C-2'', C-4'' |
This table provides an example of the kind of data obtained from 2D NMR experiments for a related compound and is for illustrative purposes.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity
NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.orgresearchgate.net This is particularly useful for determining the relative orientation of different parts of a molecule. For this compound, NOESY experiments could reveal through-space interactions between the protons of the pyrrole ring and the protons of the dibromophenyl ring, providing insights into the preferred conformation of the molecule in solution. d-nb.info
X-Ray Crystallography for Solid-State Structure Determination
Table 3: Example Crystal Data for a Related Brominated Phenyl-Pyrrole Compound researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8132 (8) |
| b (Å) | 19.763 (2) |
| c (Å) | 11.656 (1) |
| β (°) | 96.85 (1) |
| Volume (ų) | 1329.6 (3) |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule. arkat-usa.orgijates.com These techniques are excellent for identifying characteristic functional groups.
In the FT-IR spectrum of a phenylpyrrole derivative, characteristic bands would include:
N-H stretching: For pyrroles with an N-H bond, a band is typically observed around 3300-3500 cm⁻¹. nih.govresearchgate.net This would be absent in this compound.
C-H stretching: Aromatic and heterocyclic C-H stretching vibrations are generally found in the 3000-3150 cm⁻¹ region. arkat-usa.org
C=C stretching: Phenyl and pyrrole ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. arkat-usa.org
C-N stretching: The C-N stretching vibration of the pyrrole ring is typically observed in the 1100-1300 cm⁻¹ range. researchgate.net
C-H bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring and appear in the 650-900 cm⁻¹ region. arkat-usa.org
C-Br stretching: The C-Br stretching vibration would be expected at lower frequencies, typically below 700 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. researchgate.net Resonance Raman spectroscopy can be used to enhance the signals of specific parts of a molecule that are associated with an electronic transition. core.ac.ukhud.ac.uk
Table 4: General FT-IR and Raman Band Assignments for Phenylpyrrole Derivatives arkat-usa.orgijates.comresearchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic/Pyrrole C-H Stretch | 3000 - 3150 |
| Phenyl/Pyrrole C=C Stretch | 1400 - 1600 |
| Pyrrole C-N Stretch | 1100 - 1300 |
| C-H In-plane Bending | 1000 - 1100 |
| C-H Out-of-plane Bending | 650 - 900 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment of Chiral Analogs
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. While this compound itself is not chiral, these techniques would be crucial for characterizing chiral analogs or derivatives. For instance, if a chiral substituent were introduced to the pyrrole or phenyl ring, or if the molecule exhibited atropisomerism due to restricted rotation around the N-phenyl bond, CD and ORD would be used to determine the enantiomeric purity and assign the absolute configuration of the enantiomers. iucr.org
Theoretical and Computational Investigations of 1 2,6 Dibromophenyl 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1-(2,6-dibromophenyl)-1H-pyrrole.
DFT calculations are frequently employed to analyze the electronic structure of molecules. For pyrrole (B145914) derivatives, these calculations help in understanding their reactivity and potential applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic transition properties and reactivity of a molecule. researchgate.netresearchgate.net A large energy gap between HOMO and LUMO indicates high stability and low chemical reactivity. researchgate.net
For instance, in a related compound, 1-(4-methoxyphenyl)-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 5.27 eV, suggesting high stability. researchgate.net Similar calculations for phenylpyrrole isomers have also been performed to understand their electronic properties. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions susceptible to electrophilic and nucleophilic attack. bohrium.com Natural Bond Orbital (NBO) analysis further provides insights into charge transfer interactions within the molecule. bohrium.com
Table 1: Representative Calculated Electronic Properties of Phenylpyrrole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)-1H-imidazole | DFT/B3LYP/6–311++g(d,p) | -6.27 | -1.00 | 5.27 researchgate.net |
| 1-(4-methoxyphenyl)-1H-imidazole (from another study) | DFT/B3LYP/6–311++G(d,p) | -6.27 | -1.00 | 5.27 researchgate.net |
The relative orientation of the pyrrole and dibromophenyl rings is a key determinant of the molecule's properties. Conformational analysis, through the calculation of potential energy surfaces (PES), helps identify the most stable conformers and the energy barriers between them. iosrjournals.org The rotation around the C-N bond connecting the two rings is of particular interest. researchgate.net
PES scans are performed by systematically changing a specific dihedral angle and calculating the energy at each step. iosrjournals.org This allows for the identification of energy minima, corresponding to stable conformers, and transition states. For example, a study on 5-formyl-1H-pyrrole-2-carboxylic acid identified three conformers with varying relative energies. iosrjournals.org Similar analyses on phenylpyrrole isomers have investigated the effect of the phenyl ring's position on the torsional angle. researchgate.net The steric hindrance imposed by the two bromine atoms at the ortho positions in this compound is expected to significantly influence its conformational preferences, favoring a non-planar arrangement.
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be validated against experimental data. iosrjournals.org Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra and confirm the molecular structure. researchgate.netsemanticscholar.orgmdpi.com
DFT methods, such as B3LYP with appropriate basis sets, have been shown to provide vibrational frequencies that are in good agreement with experimental results after applying a scaling factor. iosrjournals.orgmdpi.com Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict UV-Vis absorption maxima. bohrium.com For instance, a study on pyrimidine (B1678525) derivatives showed good agreement between experimental and TD-DFT calculated absorption maxima. bohrium.com Similarly, NMR chemical shifts can be computed and compared with experimental data to confirm structural assignments. semanticscholar.orgmdpi.com
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the environment. MD simulations can reveal how this compound behaves in solution, including its conformational flexibility and interactions with solvent molecules. uantwerpen.be
These simulations can also be used to study intermolecular interactions in the solid state, helping to understand crystal packing and its influence on material properties. iucr.org For instance, Hirshfeld surface analysis, derived from crystallographic data, can be complemented by MD simulations to explore intermolecular contacts and their contributions to the stability of the crystal structure. iucr.org
Computational Studies of Reaction Mechanisms and Transition States Involving the Pyrrole and Dibromophenyl Moieties
Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and transition states. acs.org For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, DFT calculations can be used to map out the potential energy surface of the reaction pathway. This includes modeling the oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle. bohrium.com
For example, a study on the synthesis of pyrrolo[1,2-a]quinolines from this compound could be further illuminated by computational studies to understand the reaction mechanism and the role of the photocatalyst. researchgate.net Such studies provide valuable information on the energetics of the reaction, helping to explain observed product distributions and optimize reaction conditions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. researchgate.net These models are developed by finding a mathematical relationship between a set of molecular descriptors and the observed activity or property. scirp.org
For a compound like this compound, QSAR/QSPR models could be developed to predict its potential biological activities, such as anticancer or antimicrobial effects, based on the activities of related pyrrole derivatives. nih.gov Molecular descriptors can include electronic, steric, and hydrophobic parameters. While specific QSAR/QSPR studies on this compound are not widely reported, the methodology is broadly applicable to this class of compounds for guiding the design of new molecules with desired properties. scirp.orgnih.gov The development of such models relies on having a dataset of compounds with known activities and a set of calculated molecular descriptors. researchgate.netqsartoolbox.org
Cheminformatics and Data Mining for Pyrrole Analogues
Cheminformatics and data mining have become indispensable tools in modern medicinal chemistry for analyzing large datasets of chemical compounds to identify structure-activity relationships (SAR) and guide the design of new, more potent molecules. longdom.org For analogues of this compound, these computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are crucial for understanding how molecular modifications influence biological activity. longdom.orgacs.org These methods translate molecular structures into numerical descriptors and use statistical models to correlate them with experimental data, thereby predicting the activity of novel compounds and elucidating their interaction mechanisms at a molecular level. longdom.org
Research in this area leverages extensive libraries of pyrrole derivatives to build robust computational models. acs.org By analyzing hundreds or even thousands of compounds, researchers can identify key physicochemical properties—such as hydrophobicity, electronic effects, and steric parameters—that govern the biological efficacy of this class of molecules. longdom.orgresearchgate.net These insights are instrumental in designing new analogues with improved activity against various targets, including enzymes implicated in infectious diseases and cancer. nih.govrsc.orgnih.gov
Research Findings from QSAR and Docking Studies
QSAR methodologies are broadly categorized into 2D and 3D approaches. 2D-QSAR models have successfully correlated the inhibitory activities of N-substituted pyrrole derivatives against targets like HIV-1 gp41 with specific molecular descriptors. nih.gov For instance, one study on 23 pyrrole derivatives yielded a statistically significant model (R²=0.825) based on five descriptors, providing a clear mathematical relationship between structure and anti-HIV activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around a common molecular scaffold. nih.gov A CoMFA model for the same set of HIV-1 gp41 inhibitors produced a highly correlative and predictive model (R²=0.984). nih.gov
These models consistently highlight the importance of specific physicochemical properties for the activity of pyrrole analogues:
Lipophilicity and Hydrophobicity: Studies on pyrrolo[2,3-d]pyrimidine nucleosides and other pyrrole analogues have shown that hydrophobic parameters are significant for their interaction with enzyme active sites. nih.govacs.org The design of antitubercular pyrrole derivatives targeting the InhA enzyme also benefits from optimizing hydrophobic interactions within the enzyme's binding pocket. nih.gov
Steric Parameters: The size and shape of substituents on the pyrrole ring and associated phenyl groups are critical. The presence of bulkier groups at certain positions can enhance activity by improving ligand-receptor interactions or protect the compound from metabolic degradation. nih.gov
Electronic and Electrostatic Properties: The electronic nature of substituents influences the binding affinity. 3D-QSAR models for oxadiazole-ligated pyrrole derivatives have helped optimize the electrostatic requirements for anti-tubercular activity. nih.gov
Molecular docking simulations complement QSAR findings by providing a visual and energetic assessment of how a ligand fits into the active site of a protein. For pyrrole analogues, docking studies have been used to determine the probable binding conformations in targets such as HIV-1 gp41, the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, and cholinesterases. nih.govnih.govnih.gov These studies confirm that structural features predicted by QSAR models to be important for activity are indeed involved in key interactions—such as hydrogen bonding and hydrophobic contacts—with amino acid residues in the target's binding site. researchgate.netresearchgate.net For example, docking analyses of pyrrolyl-1,3,4-thiadiazoles into the InhA enzyme helped rationalize their inhibitory mechanism and guided further synthesis. nih.gov
The tables below summarize predicted physicochemical properties for the parent compound and key findings from various QSAR studies on its analogues.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H7Br2N | PubChem uni.lu |
| Monoisotopic Mass | 298.89453 Da | PubChem uni.lu |
| XlogP (Predicted) | 3.7 | PubChem uni.lu |
| Predicted CCS (Ų) [M+H]+ | 143.8 | PubChem uni.lu |
| Predicted CCS (Ų) [M+Na]+ | 155.9 | PubChem uni.lu |
CCS: Collision Cross Section
Table 2: Summary of Selected QSAR Models for Pyrrole Analogues
| Pyrrole Analogue Type | Biological Activity | Key Findings & Important Descriptors | Statistical Significance |
|---|---|---|---|
| N-substituted pyrroles | HIV-1 gp41 Inhibition | 2D-QSAR identified five key descriptors. 3D-QSAR (CoMFA) highlighted favorable steric and electrostatic fields for activity. | 2D-QSAR: R²=0.825; 3D-QSAR: R²=0.984 nih.gov |
| Oxadiazole-ligated pyrroles | Anti-tubercular (Enoyl-ACP Reductase) | 2D and 3D-QSAR models were developed. 3D-QSAR identified optimal electrostatic, steric, and hydrophobic features. | Models were statistically significant for training, cross-validation, and external validation. nih.gov |
| Pyrrolo[2,3-d]pyrimidine nucleosides | Adenosine Kinase Inhibition | Hansch analysis showed significant correlation with hydrophobicity. Steric parameters (Sterimol B1) at specific positions were important. | Statistically significant correlations were obtained. nih.gov |
| 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues | Dopamine D2/D3 Receptor Binding | Lipophilicity, molecular refractivity, volume, and hydration energy were identified as important for binding affinity. | High statistical significance (>99.8%) was achieved. researchgate.net |
| Pyrrolyl substituted aryloxy-1,3,4-thiadiazoles | InhA Inhibition (Anti-tubercular) | 3D-QSAR (CoMFA) was used to analyze the effect of different substituent groups on the common scaffold. | Two computational models with good statistical results were established. nih.gov |
Reactivity and Mechanistic Studies of 1 2,6 Dibromophenyl 1h Pyrrole
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring System
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. Pyrrole, being an electron-rich heterocycle, readily undergoes such reactions. pearson.comtotal-synthesis.com
Transformations Involving the Dibromophenyl Substituent
The two bromine atoms on the phenyl ring are key functional handles for a variety of synthetic transformations, most notably metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions at Bromine Centers (e.g., Suzuki, Sonogashira, Heck)
The bromine atoms on the phenyl ring of 1-(2,6-dibromophenyl)-1H-pyrrole serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. tum.de Although direct examples of Suzuki, Sonogashira, or Heck reactions on this compound itself are not explicitly detailed in the provided results, the reactivity of similar aryl bromides is well-established. mdpi.comnih.gov For instance, related compounds like 1-(2-bromophenyl)-1H-pyrrole undergo transformations that indicate the C-Br bond is reactive under photocatalytic conditions, which often share intermediates with thermally catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions typically allow for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, onto the phenyl ring. scholaris.ca
Nucleophilic Aromatic Substitution Investigations (if applicable)
Nucleophilic aromatic substitution (SNA) on the dibromophenyl ring of this compound is generally not favored. The presence of two bromine atoms without strong electron-withdrawing groups in the ortho or para positions makes the phenyl ring less susceptible to nucleophilic attack. Such reactions typically require harsh conditions or the presence of a catalyst to proceed. No specific studies on SNA reactions involving this compound were found in the provided search results.
Cycloaddition Reactions and Pericyclic Chemistry of the Pyrrole Nucleus
The pyrrole ring can participate in cycloaddition reactions, although its aromatic character can sometimes make it less reactive than simple dienes. youtube.com
Research has shown that this compound can undergo a visible light-mediated twofold annulation with arylalkynes. researchgate.netrsc.org This reaction, catalyzed by rhodamine 6G, proceeds through a radical mechanism to form ullazines, which are complex, nitrogen-containing polycyclic aromatic compounds. researchgate.netrsc.org The process involves the initial formation of an aryl radical at one of the bromine positions, which then adds to the alkyne. The resulting vinyl radical undergoes an intramolecular cyclization onto the pyrrole ring, followed by a subsequent similar sequence at the second bromine position to complete the ullazine structure. researchgate.netrsc.orgrsc.org This demonstrates the pyrrole nucleus's ability to engage in complex, multi-step cyclization cascades. Other types of cycloadditions, such as Diels-Alder reactions where the pyrrole acts as a diene, are also known for pyrrole derivatives, often leading to the formation of bicyclic structures. nih.govacs.orgnih.gov
Oxidative and Reductive Transformations of the Compound
The oxidative and reductive stability of this compound is an important aspect of its chemical profile. Pyrrole rings can be susceptible to oxidation, which can lead to polymerization or the formation of pyrrolinones. mdpi.com The presence of the bulky dibromophenyl group may offer some steric protection against certain oxidative pathways.
Conversely, reductive transformations could potentially target the bromine atoms, leading to their removal (hydrodebromination) to yield 1-phenyl-1H-pyrrole. Such reactions are often achieved using reducing agents like hydrogen gas with a palladium catalyst or through hydride transfer reagents. However, specific studies detailing the controlled oxidation or reduction of this compound were not prominent in the search results.
Radical Reactions and Photochemistry of the Dibromophenyl-Pyrrole System
The reactivity of this compound under photochemical conditions has been a subject of detailed investigation, particularly in the context of visible-light-mediated radical reactions. These studies have unveiled its utility in the synthesis of complex heterocyclic structures through carefully orchestrated radical cyclization pathways.
Research has demonstrated that this compound can undergo a twofold annulation reaction with arylalkynes when subjected to blue light irradiation. researchgate.netrsc.org This transformation is facilitated by a photocatalytic system typically composed of an organic dye, such as rhodamine 6G, and a sacrificial electron donor, like N,N-diisopropylethylamine (DIPEA). researchgate.netrsc.orgrsc.org The reaction proceeds at ambient temperature and notably avoids the use of transition-metal catalysts, offering a milder and more sustainable synthetic route. researchgate.netrsc.org The products of this reaction are ullazines, which are of significant interest due to their applications in materials science. researchgate.net
The mechanistic pathway for this transformation is proposed to occur through a consecutive photoinduced electron transfer (conPET) process. rsc.org The reaction is initiated by the photoexcitation of the rhodamine 6G photocatalyst. The excited photocatalyst is then reduced by DIPEA to form its radical anion. researchgate.netrsc.orgrsc.org This radical anion is further excited by the absorption of another photon, generating a highly reducing species. researchgate.netrsc.orgrsc.org This potent reducing agent can then transfer an electron to the this compound, leading to the cleavage of a carbon-bromine bond and the formation of an aryl radical. researchgate.netrsc.orgrsc.org
This initially formed aryl radical subsequently adds to an alkyne, generating a vinyl radical. This vinyl radical then undergoes an intramolecular cyclization onto the pyrrole ring. The second bromine atom on the phenyl ring then participates in a similar sequence of radical formation and intramolecular cyclization to complete the formation of the ullazine structure. researchgate.netrsc.org More recent mechanistic studies on rhodamine 6G itself suggest that the electron transfer to the aryl bromide might proceed through the generation of solvated electrons from the photoexcited rhodamine 6G radical, given the very short lifetime of the excited radical. nih.govd-nb.inforesearchgate.net
The efficiency of this photochemical reaction is dependent on the specific reactants and conditions employed. The yields of the resulting ullazine products are generally moderate to good.
Table 1: Photocatalytic Synthesis of Ullazines from this compound
| Entry | Alkyne Partner | Product | Yield (%) |
| 1 | Phenylacetylene | 5,11-Diphenyl-10,12-dihydro-5,11-diaza-indeno[2,1-a]fluorene | 65 |
| 2 | 4-Methoxyphenylacetylene | 5,11-Bis(4-methoxyphenyl)-10,12-dihydro-5,11-diaza-indeno[2,1-a]fluorene | 60 |
| 3 | 4-Chlorophenylacetylene | 5,11-Bis(4-chlorophenyl)-10,12-dihydro-5,11-diaza-indeno[2,1-a]fluorene | 55 |
| Data sourced from Das, A.; Ghosh, I.; König, B. Chem. Commun. 2016, 52, 8695-8698. researchgate.netrsc.orgrsc.org |
Advanced Applications in Materials Science and Engineering
Development of Conductive Polymers and Organic Electronics
The pyrrole (B145914) moiety in 1-(2,6-dibromophenyl)-1H-pyrrole is a key component in the synthesis of conductive polymers. These polymers are organic materials that can conduct electricity, making them suitable for various electronic applications.
Synthesis and Polymerization Strategies for Dibromophenyl-Pyrrole Derivatives
The synthesis of polymers from this compound derivatives often involves polymerization reactions that link the monomer units together. One notable strategy is visible-light-mediated annulation. In this process, this compound reacts with arylalkynes under blue light irradiation in the presence of a catalytic system. researchgate.netresearchgate.net This reaction, which can be performed at room temperature and avoids the use of transition metal catalysts, leads to the formation of pyrrolo[1,2-a]quinolines and ullazines. researchgate.netresearchgate.net These resulting compounds are π-conjugated systems, a key feature for electrical conductivity.
Another approach involves the electrochemical polymerization of pyrrole-based monomers. This method allows for the deposition of a conductive polymer film directly onto an electrode surface. The properties of the resulting polymer, such as conductivity and stability, can be tuned by controlling the polymerization conditions.
Derivatives of this compound can also be incorporated into more complex polymer structures. For example, it can serve as a precursor for creating ullazine-based sensitizers, which have shown potential in dye-sensitized solar cells. lookchem.com A palladium-catalyzed cyclization reaction of 1-(2,6-dibromophenyl)-1H-pyrroles with alkynes has been developed to construct various π-conjugated indolizino[6,5,4,3-ija]quinolones (ullazines). lookchem.com
Table 1: Polymerization Strategies for Dibromophenyl-Pyrrole Derivatives
| Strategy | Description | Key Features | Resulting Products |
|---|---|---|---|
| Visible-Light-Mediated Annulation | Reaction of this compound with arylalkynes under blue light. researchgate.netresearchgate.net | Room temperature, transition-metal-free. researchgate.net | Pyrrolo[1,2-a]quinolines, Ullazines. researchgate.netresearchgate.net |
| Palladium-Catalyzed Cyclization | Cyclization of 1-(2,6-dibromophenyl)-1H-pyrroles with alkynes. lookchem.com | Utilizes a palladium catalyst. lookchem.com | π-conjugated Ullazines. lookchem.com |
Optoelectronic Property Investigations in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
The unique electronic and optical properties of polymers derived from this compound make them promising candidates for use in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
In the context of OPVs, the π-conjugated systems created from dibromophenyl-pyrrole derivatives can function as light-harvesting materials. For instance, ullazine-based dyes synthesized from this compound have been examined for their performance in dye-sensitized solar cells (DSSCs), a type of OPV. lookchem.com The efficiency of these devices depends on the ability of the dye to absorb light and inject electrons into a semiconductor.
For OFETs, which are key components of flexible electronics, the charge transport properties of the conductive polymer are crucial. The molecular structure of polymers derived from this compound influences how charge carriers (electrons or holes) move through the material. Research into novel donor-acceptor conjugated polymers containing units like diketopyrrolopyrrole has shown that the molecular architecture significantly impacts charge mobility. researchgate.net While specific data on OFETs using polymers solely derived from this compound is emerging, the broader class of pyrrole-based polymers has demonstrated potential in this area.
Table 2: Optoelectronic Applications and Key Properties
| Application | Relevant Properties | Examples of Investigated Systems |
|---|---|---|
| Organic Photovoltaics (OPVs) / Dye-Sensitized Solar Cells (DSSCs) | Light absorption, electron injection. | Ullazine-based sensitizers derived from this compound. lookchem.com |
| Organic Field-Effect Transistors (OFETs) | Charge mobility. | Donor-acceptor polymers with diketopyrrolopyrrole units. researchgate.net |
Sensing Applications of Pyrrole-Based Materials
The conductivity of pyrrole-based polymers can be sensitive to the presence of certain chemical species, making them suitable for use in chemical sensors. The interaction of an analyte with the polymer can alter its electrical properties, providing a detectable signal.
For example, polymers derived from this compound can be functionalized to create materials for anion sensing. The ullazine structures formed through its reactions can be designed to have specific binding sites for anions. researchgate.net The binding of an anion to the sensor molecule can lead to a change in its optical or electronic properties, such as a color change or a shift in its fluorescence spectrum, allowing for the detection of the target anion.
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound and its derivatives are valuable components in the construction of such assemblies due to their ability to engage in various non-covalent interactions.
Non-Covalent Interactions of this compound
The structure of this compound allows for several types of non-covalent interactions, which are crucial for the formation of supramolecular structures. These interactions include:
π-π Stacking: The aromatic pyrrole and phenyl rings can stack on top of each other, a common interaction in π-conjugated systems.
Hydrogen Bonding: Although the parent compound does not have strong hydrogen bond donors, derivatives can be synthesized to include N-H or O-H groups, enabling hydrogen bonding.
Halogen Bonding: The bromine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms.
Anion-π Interactions: The electron-deficient π-system of the pyrrole ring can interact favorably with anions.
These non-covalent forces play a significant role in the solid-state packing of these molecules and in the formation of larger, organized structures in solution. For instance, in the visible-light-mediated synthesis of pyrrolo[1,2-a]quinolines, non-covalent interactions are present at the interatomic bonding regions during the reaction. researchgate.net
Design of Molecular Receptors and Recognition Elements Incorporating the Dibromophenyl-Pyrrole Scaffold
The ability of the this compound scaffold to be incorporated into larger molecular structures makes it a useful building block for the design of molecular receptors. These receptors are designed to selectively bind to specific guest molecules or ions.
The synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which contain a restricted conformation of the acetamide (B32628) side chain found in cognition-enhancing drugs, demonstrates the use of the pyrrole scaffold in creating molecules with specific three-dimensional shapes for biological interactions. nih.gov These structures maintain the backbone of known active compounds, showcasing how the pyrrole motif can be used to design new molecules with desired recognition properties.
Self-Assembly Processes and Nanostructure Formation
The ability of molecules to spontaneously organize into well-defined, functional superstructures is a cornerstone of modern materials science. This process, known as self-assembly, is governed by a range of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. researchgate.net The resulting nanostructures, such as vesicles, fibers, and tubes, are crucial for developing advanced materials for applications ranging from electronics to biomedicine. mdpi.comunimib.it
In the context of pyrrole-containing molecules, self-assembly is a widely explored phenomenon. For instance, amphiphilic block copolymers and peptide-based systems can form complex and responsive nanostructures. mdpi.comacademie-sciences.frbris.ac.uk The specific molecular geometry and the presence of interaction sites, such as the halogen atoms in brominated compounds, can significantly influence the assembly process. Halogen bonding, in particular, has been harnessed as a directional interaction to guide the formation of co-crystals in BODIPY derivatives, highlighting its utility in crystal engineering. acs.org
However, based on the available scientific literature, there are currently no specific studies detailing the self-assembly processes or the formation of distinct nanostructures directly from This compound . While the foundational principles of supramolecular chemistry and nanostructure formation are well-established for related compounds, the unique behavior of this specific dibrominated pyrrole derivative in self-assembly remains an unexplored area of research.
Role in Catalysis and Ligand Design
The steric and electronic properties of the this compound motif make it a valuable component in modern catalysis, not as a direct ligand but as a key building block for more complex molecular architectures.
Ligand Design for Organometallic Catalysis Using the Dibromophenyl-Pyrrole Motif
Organometallic catalysis is fundamental to modern chemical synthesis, relying on metal centers coordinated by organic ligands to achieve high efficiency and selectivity. nih.gov The design of these ligands is crucial, as they modulate the metal's reactivity and steric environment. Pincer ligands, for example, which bind to a metal through three co-planar sites, are a prominent class of ligands used in catalysis and have been integrated into structures like metal-organic frameworks (MOFs). mdpi.com
While pyrrole-derived structures are utilized in ligand design, such as in nickel complexes featuring phosphine-substituted dipyrromethanes researchgate.net, This compound itself has not been reported as a direct ligand for organometallic catalysts. Instead, its primary role is that of a precursor in reactions catalyzed by transition metals. A notable example is the palladium-catalyzed double annulation reaction between This compound and arynes. researchgate.net This process efficiently synthesizes π-extended dibenzo[d,k]ullazines, a class of nitrogen-containing polycyclic aromatic hydrocarbons with interesting electronic properties. researchgate.net In this context, the dibromophenyl-pyrrole motif serves as a critical structural component of the reactant, which undergoes transformation at the hands of the organometallic catalyst.
Organocatalytic Applications of Derived Systems
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, offers a metal-free alternative to traditional catalysis. This field has seen rapid growth, with catalysts like thiourea (B124793) derivatives and chiral phosphoric acids enabling a wide range of asymmetric transformations. nih.govcore.ac.uk
A significant application involving This compound is found in the realm of organophotocatalysis. The compound serves as a key reactant in the synthesis of ullazines and pyrrolo[1,2-a]quinolines. researchgate.netresearchgate.net The reaction is catalyzed by Rhodamine 6G, an organic dye, and is initiated by blue light irradiation at room temperature. This method avoids the use of transition metal catalysts and proceeds through a proposed mechanism where the photo-excited Rhodamine 6G radical anion interacts with the reactants to facilitate the cyclization. researchgate.netresearchgate.net This demonstrates the utility of the This compound core in building complex heterocyclic systems under organocatalytic conditions.
The following table summarizes the key aspects of this photocatalytic reaction.
| Feature | Description |
| Reactants | This compound, Aromatic Alkynes |
| Catalyst | Rhodamine 6G (Rh-6G) |
| Activator | Blue Light (455 nm) |
| Additive | N,N-diisopropylethylamine (DIPEA) |
| Products | Ullazines, Pyrrolo[1,2-a]quinolines |
| Significance | Metal-free synthesis of complex N-heterocycles |
Molecular Design for Chemical Biology and Early Drug Discovery Explorations
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse biological activities. scispace.commdpi.com The design and modification of these scaffolds are central to drug discovery.
Scaffold Modification Strategies for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. This is typically achieved by systematically modifying the chemical scaffold and evaluating the effects on biological activity. For pyrrole-based compounds, common strategies include altering substituents on the pyrrole ring and the attached phenyl groups, or even replacing the core scaffold itself (scaffold hopping). acs.org
Several studies highlight these strategies for various pyrrole systems:
1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been systematically modified to develop potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for central nervous system diseases. nih.gov
The 2-phenyl-1H-pyrrole-3-carboxamide scaffold was developed via scaffold hopping from a more complex pyrroloquinoline system to create inverse agonists for the 5-HT6 receptor, which is implicated in cognitive function. acs.org
Various substituted pyrroles have been synthesized and evaluated as dual inhibitors of COX-1/COX-2 enzymes and as anti-hyperglycemic agents, demonstrating how substituent changes impact therapeutic potential. acs.orgnih.gov
These examples underscore the established methodologies for conducting SAR investigations on pyrrole-containing molecules. However, the existing literature does not provide specific SAR studies based on the This compound scaffold. While it is used as a starting material to build other complex molecules researchgate.netacs.org, its direct modification for the purpose of systematic biological evaluation has not been reported. The steric hindrance from the ortho-dibromo substitution presents both a challenge and an opportunity for designing unique, three-dimensionally complex molecules for future drug discovery programs.
Design of Chemical Probes Incorporating the Dibromophenyl-Pyrrole Motif
The dibromophenyl-pyrrole motif serves as a foundational structure in the design of specialized chemical probes. While direct research on this compound as a chemical probe is not extensively documented, the principles of probe design using similar pyrrole-based structures provide a framework for its potential applications. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. The design of such probes often involves the strategic modification of a core scaffold to optimize potency, selectivity, and often, to incorporate a reporter group such as a fluorescent tag.
Recent studies have highlighted the utility of pyrrole-based compounds as scaffolds for developing fluorescent probes. For instance, the Paal-Knorr reaction has been employed to synthesize fluorescent pyrroles that act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov This approach led to the discovery of a central pyrrole motif that could be systematically modified to enhance inhibitory activity, with some derivatives showing potency comparable to the prescribed drug Celecoxib. nih.gov The structure-activity relationship (SAR) data from such studies are crucial for guiding the design of new inhibitors. nih.gov
The this compound scaffold is particularly amenable to such modifications. The bromine atoms can be substituted through various cross-coupling reactions to introduce different functional groups, thereby tuning the molecule's properties to target specific proteins. For example, a similar compound, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, has been identified as a competitive inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in pain pathways. biosynth.com This suggests that the broader class of brominated phenyl-pyrroles has potential in probe development.
Furthermore, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been used to develop inverse agonists for the 5-HT6 receptor, which is a target for cognitive enhancement. acs.org This demonstrates the versatility of the phenyl-pyrrole core in creating ligands for various biological targets. By applying a scaffold-hopping approach, researchers have successfully replaced more complex heterocyclic systems with the more flexible 2-phenyl-1H-pyrrole-3-carboxamide core to explore new chemical space and identify potent ligands. acs.org
The following table includes examples of pyrrole derivatives that have been investigated as chemical probes or have the potential for such applications.
| Compound Name | Application/Target | Key Findings |
| 1-(2-Chlorophenyl)-2-(3,5-dibromophenyl)-5-methyl-1H-pyrrole | COX-2 Inhibition | A brown solid synthesized as part of a library to explore COX-2 inhibitors. nih.gov |
| 2-(3,5-Dibromophenyl)-1-(2-methoxy-6-methylphenyl)-5-methyl-1H-pyrrole | COX-2 Inhibition | A tan solid, also part of the COX-2 inhibitor library. nih.gov |
| 1-(2-bromophenyl)-1H-pyrrole-2,5-dione | FAAH Inhibition | Acts as a competitive inhibitor of fatty acid amide hydrolase. biosynth.comnih.gov |
| 2-Phenyl-1H-pyrrole-3-carboxamide derivatives | 5-HT6 Receptor Inverse Agonism | A flexible scaffold used to develop potent inverse agonists with cognitive-enhancing potential. acs.org |
High-Throughput Synthesis and Screening Library Generation
The generation of large, diverse chemical libraries is a cornerstone of modern drug discovery and materials science. High-throughput synthesis (HTS) and screening allow for the rapid identification of hit compounds with desired biological or material properties. nih.gov The this compound motif is a valuable starting point for generating such libraries due to its synthetic tractability and the potential for diversification.
Combinatorial chemistry is a powerful approach for creating large numbers of compounds in a parallel fashion. uomustansiriyah.edu.iq This methodology often relies on a central scaffold, like the dibromophenyl-pyrrole core, which can be decorated with various substituents. The bromine atoms on the phenyl ring of this compound are particularly useful handles for diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
A notable application of this compound is in the synthesis of more complex heterocyclic systems. For instance, it serves as a precursor for the synthesis of pyrrolo[1,2-a]quinolines and ullazines through a visible light-mediated one- and twofold annulation with arylalkynes. rsc.org This reaction proceeds at room temperature and avoids the use of transition metal catalysts, making it an attractive method for library synthesis. rsc.org
The development of solid-phase synthesis methods has further streamlined the generation of compound libraries. A versatile combinatorial approach has been developed for the rapid synthesis of various pyrrole-containing heterocyclic libraries, including 2,5-dihydro-1H-pyrroles. researchgate.net Such methods facilitate the purification and handling of large numbers of compounds.
The utility of pyrrole-based libraries is evident in various screening campaigns. For example, a series of pyrrole derivatives were synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis Caseinolytic proteases (ClpP1P2). mdpi.com Similarly, libraries of pyrrole-fused pyrimidines have been designed and screened for their antitubercular activity, targeting the InhA enzyme. nih.gov Another study focused on the synthesis and evaluation of novel pyrrole and pyrrolopyrimidine derivatives as anti-hyperglycemic agents. nih.gov
The table below lists several compounds based on the pyrrole scaffold that have been synthesized as part of screening libraries for various applications.
| Compound Name | Library Type/Application | Synthetic Approach |
| Pyrrolo[1,2-a]quinolines and Ullazines | Fused Heterocycles for Materials Science | Visible light-mediated annulation of this compound with arylalkynes. rsc.org |
| 2,5-Dihydro-1H-pyrroles | Combinatorial Library | Solid-phase synthesis using a supported selenium resin. researchgate.net |
| Pyrrole-fused pyrimidines | Antitubercular Agents | Structure-based design and cyclization reactions. nih.gov |
| Pyrrole and Pyrrolopyrimidine derivatives | Anti-hyperglycemic Agents | Multi-step synthesis starting from benzoin (B196080) and substituted anilines. nih.gov |
| 1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde | Building Block for Library Synthesis | Available for further chemical modification. fluorochem.co.uk |
| Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole | Antiproliferative Agents | Claisen-Schmidt condensation of a pyrrole-2,5-dione with substituted aldehydes. ekb.eg |
Research Directions and Future Outlook
Integration of Artificial Intelligence and Machine Learning in Dibromophenyl-Pyrrole Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of pyrrole (B145914) derivatives, including 1-(2,6-dibromophenyl)-1H-pyrrole. These computational tools can significantly accelerate the discovery and optimization of new molecules with desired properties.
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activities and physicochemical properties of novel pyrrole compounds. mdpi.comnih.gov By analyzing large datasets of existing pyrrole derivatives, these models can identify key molecular descriptors that influence their function. mdpi.com For instance, ML algorithms like genetic algorithm-multiple linear regression (GA-MLR) and artificial neural networks (ANN) have been successfully used to predict the antioxidant activities of pyrrole derivatives. mdpi.com These models can be trained to recognize patterns in chemical structures and predict the efficacy of new, untested compounds, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening. mdpi.comnih.govmednexus.org
Table 1: Applications of AI/ML in Pyrrole Research
| Application Area | AI/ML Technique | Predicted/Optimized Property | Reference |
| Drug Discovery | QSAR, ANN, GA-MLR | Antioxidant activity, Antileishmanial activity | mdpi.comnih.gov |
| Materials Science | Deep Learning | Molecular biochemical and pharmacological properties | mdpi.com |
| Synthesis Planning | Machine Learning | Reaction yield prediction | researchgate.net |
| Drug Design | AI-driven simulations | Reduced need for clinical trials | mednexus.org |
Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Environmental Science
The unique properties of this compound and its analogs position them at the crossroads of several scientific disciplines. A multidisciplinary approach that combines expertise from organic chemistry, materials science, and environmental science is crucial for a comprehensive understanding and application of these compounds.
In organic chemistry , the focus remains on developing novel and efficient synthetic routes to complex pyrrole derivatives. nih.govnumberanalytics.com This includes the exploration of sustainable and environmentally friendly methods, such as multi-component reactions (MCRs) and the use of eco-friendly catalysts. nih.gov
In materials science , pyrrole-based compounds are being investigated for their potential in developing new materials with advanced properties. numberanalytics.com For example, their utility in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an active area of research. numberanalytics.com The specific substitution pattern of this compound may impart unique photophysical or electronic properties that could be harnessed for these applications.
From an environmental science perspective, the development of sustainable synthesis methods for pyrrole derivatives is a key goal. nih.gov This involves minimizing the use of hazardous reagents and solvents and designing processes that are more atom-economical. acs.org Additionally, the potential environmental applications of these compounds, for instance, in sensing or remediation, could be an interesting avenue for future exploration.
Rational Design of Next-Generation Pyrrole-Based Molecules with Tailored Properties
The rational design of new molecules with specific, predetermined properties is a major goal in modern chemistry. For pyrrole-based compounds, this involves a deep understanding of structure-property relationships to create next-generation molecules for targeted applications.
The "push-pull" strategy is a powerful approach for designing molecules with desirable nonlinear optical (NLO) properties. chemrxiv.org This involves modifying the pyrrole core with electron-donating (push) and electron-accepting (pull) groups to tune the intramolecular charge transfer (ICT) characteristics. chemrxiv.org This approach has been used to design chromophores for applications in photonics. chemrxiv.org
For biological applications, the design of pyrrole derivatives often focuses on enhancing their interaction with specific biological targets. mdpi.com By strategically modifying the substituents on the pyrrole ring, it is possible to improve the binding affinity and selectivity of these compounds for enzymes or receptors implicated in various diseases. mdpi.comacs.org For example, the introduction of specific functional groups can enhance the antibacterial or anticancer activity of pyrrole derivatives. mdpi.com Computational methods, such as molecular docking and QSAR, play a crucial role in this rational design process by predicting how structural modifications will affect biological activity. mdpi.comacs.org
Addressing Challenges in Scalable and Sustainable Synthesis of Complex Pyrrole Derivatives
While numerous methods exist for the synthesis of pyrroles, significant challenges remain in developing scalable and sustainable processes for complex derivatives like this compound. numberanalytics.comnumberanalytics.com Addressing these challenges is critical for the practical application of these compounds in various fields.
Scalability is a major hurdle, as many laboratory-scale syntheses are not easily transferable to industrial production. numberanalytics.comacs.org Issues such as the need for dilute reaction conditions and the use of expensive or hazardous reagents can hinder large-scale synthesis. acs.org Future research will need to focus on developing robust and efficient synthetic methods that can be safely and economically scaled up. numberanalytics.com
Sustainability is another key consideration. The development of "green" synthetic routes that minimize waste, use renewable starting materials, and avoid toxic solvents and catalysts is a high priority. nih.govnumberanalytics.comacs.org Strategies such as catalysis with earth-abundant metals, performing reactions in water or other environmentally benign solvents, and utilizing energy-efficient methods like microwave irradiation are being explored. nih.govresearchgate.net The Paal-Knorr and Hantzsch syntheses are classic methods for pyrrole formation, and modern adaptations are being developed to improve their sustainability. nih.govacs.org
Overcoming the challenges of scalable and sustainable synthesis will require innovation in both synthetic methodology and process chemistry. Success in this area will be essential to fully realize the potential of complex pyrrole derivatives in commercial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,6-dibromophenyl)-1H-pyrrole, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via the Clausson-Kaas reaction using 2,6-dibromoaniline and furan derivatives under acidic conditions. Microwave-assisted mono- or bis-annulation of dialkynyl precursors can enhance reaction efficiency, yielding 61% of the target compound after column chromatography with cyclohexane . Optimization involves adjusting microwave power, reaction time, and stoichiometric ratios of phenylacetylene to dibromophenyl precursors.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR Spectroscopy : H-NMR (e.g., δ 6.40 ppm for pyrrole protons) and C-NMR (e.g., δ 85.7 ppm for alkyne carbons) confirm structural integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calcd. 344.1434, observed 344.1430) .
- X-ray Crystallography : For resolving crystal packing and bond angles, though specific data for this compound requires deposition requests to crystallographic databases .
Advanced Research Questions
Q. How does this compound participate in palladium-catalyzed C–H functionalization for π-conjugated materials?
- Methodology : The compound undergoes Pd-catalyzed cyclization with internal alkynes to synthesize ullazines (indolizino[6,5,4,3-ija]quinolones). Key steps include:
- Catalytic System : Pd(OAc)/ligand combinations (e.g., phosphine ligands) under inert conditions.
- Mechanistic Insight : Directed C–H activation at the pyrrole ring enables regioselective coupling, forming fused heterocycles. This method tolerates functional groups like esters and halides, critical for optoelectronic material design .
- Application : Resulting ullazines exhibit tunable absorption/emission properties, tested in dye-sensitized solar cells (DSSCs) with efficiency linked to substituent electronic effects .
Q. What strategies improve regioselectivity in annulation reactions involving this compound?
- Methodology :
- Directing Groups : The pyrrole nitrogen acts as an endogenous directing group, coordinating Pd to activate proximal C–H bonds.
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 140°C enhance reaction rates and selectivity.
- Substituent Effects : Electron-withdrawing bromine atoms on the phenyl ring direct electrophilic palladation to the α-position of pyrrole, minimizing side reactions .
Q. How can contradictions in reported reaction yields for dibromophenyl-pyrrole derivatives be resolved?
- Data Analysis : Discrepancies arise from:
- Catalyst Loading : Higher Pd(OAc) concentrations (10 mol%) in Ullazine synthesis vs. lower CuI (10 mol%) in annulation reactions .
- Purification Methods : Column chromatography (silica gel, cyclohexane) vs. sublimation for high-purity optoelectronic materials .
- Recommendation : Systematic screening of catalyst/ligand pairs and solvent systems (e.g., DMF vs. THF) under controlled microwave conditions can standardize yields .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in cross-coupling reactions?
- Challenges :
- Steric Hindrance : Bulky 2,6-dibromophenyl groups reduce reactivity at the β-position of pyrrole.
- Competing Pathways : Homocoupling of alkynes vs. heteroannulation.
- Solutions :
- Ligand Design : Bulky phosphine ligands (e.g., P(-Bu)) suppress homocoupling.
- Microwave Irradiation : Shortens reaction time, minimizing side product formation .
Q. How can computational methods predict the electronic properties of derivatives synthesized from this compound?
- Methodology :
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and excited-state intramolecular proton transfer (ESIPT) in ullazines .
- TD-DFT : Correlates absorption spectra (e.g., λ ~450 nm) with experimental UV-Vis data for DSSC applications .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
